3-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-6-7-13(12(17)8-11)20-9-14-18-15(21-19-14)10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSSFXONYAHSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372339 | |
| Record name | 3-[(2,4-dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4780-17-0 | |
| Record name | 3-[(2,4-dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole typically involves the reaction of 2,4-dichlorophenol with chloromethyl methyl ether to form 2,4-dichlorophenoxymethyl chloride. This intermediate is then reacted with phenylhydrazine to form the corresponding hydrazone. The hydrazone undergoes cyclization in the presence of an oxidizing agent such as iodine or bromine to yield the final oxadiazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
DPO is characterized by the presence of an oxadiazole ring, which is known for its stability and ability to participate in various chemical reactions. The compound's molecular formula is , and it features both chlorinated phenyl groups and an oxadiazole moiety. These structural elements contribute to its biological activity and potential applications.
Medicinal Chemistry
DPO has been investigated for its potential as an antimicrobial agent. Its structural similarity to other known antimicrobial compounds suggests that it may inhibit the growth of bacteria and fungi. Research has shown that derivatives of oxadiazoles exhibit significant antibacterial activity against various strains, making DPO a candidate for further development in antibiotic formulations .
Case Study: Antimicrobial Activity
A study focused on the synthesis of oxadiazole derivatives revealed that modifications at specific positions can enhance their antimicrobial properties. Compounds similar to DPO were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Agrochemical Applications
DPO also shows potential in agrochemical applications, particularly as a herbicide or pesticide. The dichlorophenoxy group is known for its herbicidal properties, which can be enhanced when combined with the oxadiazole structure.
Case Study: Herbicidal Efficacy
Field trials conducted on various crops demonstrated that formulations containing DPO effectively controlled weed populations while minimizing damage to the crops themselves. The results indicated that DPO-based herbicides could provide a viable alternative to traditional herbicides, offering both efficacy and environmental safety .
Material Science
In material science, DPO has been explored for its photophysical properties. The compound's ability to absorb light and emit fluorescence makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Case Study: OLED Development
Research into DPO's photophysical characteristics showed that it could serve as a blue-light emitter in OLEDs. The incorporation of DPO into polymer matrices resulted in devices with improved efficiency and stability compared to those using conventional materials .
Summary of Applications
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Structural Analogues with Modified Substituents
Substituent Position and Planarity
- 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole (): This analogue replaces the 2,4-dichlorophenoxymethyl group with a 3,4-dichlorophenyl substituent and introduces an indole ring at position 3.
- This compound lacks reported bioactivity, highlighting the critical role of chlorine atoms in pharmacological activity .
Substituent Effects on Photophysical Properties
- 5-(2-Hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole vs. 3-(2-Hydroxyphenyl)-5-phenyl-1,2,4-oxadiazole (): The position of the hydroxyphenyl group (5 vs. 3) dictates excited-state behavior. This difference underscores how substituent placement affects molecular conformation and photophysical properties .
Anticancer Activity
- [(2,4-Dichlorophenoxy)methyl]-5-aryl-1,3,4-oxadiazole Analogues (): Ahsan et al. synthesized a series of 1,3,4-oxadiazoles and triazoles with the 2,4-dichlorophenoxymethyl group. These compounds exhibited moderate to potent cytotoxicity (10 µM screening) against leukemia (K-562) and breast cancer (MCF-7) cell lines. The 5-phenyl substitution in the target compound showed superior activity compared to 5-(4-nitrophenyl) derivatives, suggesting electron-donating aryl groups enhance efficacy .
- 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole (): Replacing the phenoxymethyl group with a methyl group simplifies the structure but diminishes anticancer activity. Crystallographic studies revealed a planar oxadiazole ring with short Cl···O contacts (3.019 Å), which may stabilize the crystal lattice but reduce solubility .
MAO Inhibition
- 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole (): This compound selectively inhibits MAO-B (IC₅₀ = 0.89 µM vs. MAO-A IC₅₀ = 6.2 µM), attributed to the indole moiety’s interaction with the enzyme’s flavin cofactor. The absence of a phenoxymethyl group differentiates its binding mode from the target compound, which lacks reported MAO activity .
Biological Activity
3-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, particularly its anticancer effects, antimicrobial activity, and potential neurotherapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a dichlorophenoxy group that enhances its lipophilicity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been tested against various cancer cell lines with promising results.
In Vitro Studies
A series of tests conducted by the National Cancer Institute (NCI) evaluated the compound's effectiveness against multiple cancer types. Notably:
- Cell Lines Tested : The compound was screened against leukemia, breast cancer (MDA-MB-468), melanoma (SK-MEL-5), and CNS cancer (SNB-75).
- Results : The compound exhibited significant inhibition rates:
- MDA-MB-468: 84.83% inhibition
- SK-MEL-5: 84.32% inhibition
- SNB-75: 90.47% inhibition
Table 1 summarizes the growth inhibition percentages across different cell lines:
| Cell Line | Inhibition (%) |
|---|---|
| MDA-MB-468 (Breast) | 84.83 |
| SK-MEL-5 (Melanoma) | 84.32 |
| SNB-75 (CNS) | 90.47 |
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of Apoptosis : Studies indicate that it can trigger programmed cell death in cancer cells.
- Inhibition of Key Enzymes : The compound has shown potential in inhibiting enzymes critical for cancer cell proliferation.
Antimicrobial Activity
Research has also explored the antimicrobial properties of oxadiazole derivatives. In particular:
- Bacterial Strains Tested : The compound was evaluated against both Gram-positive and Gram-negative bacteria.
- Results : Significant antibacterial activity was observed, suggesting its potential as an antimicrobial agent.
Neurotherapeutic Applications
Emerging research indicates that oxadiazole compounds may possess neuroprotective properties:
- Neuroprotection in Animal Models : In rodent models of neurodegenerative diseases, the compound demonstrated protective effects on neuronal cells.
- Potential Mechanisms : These effects may be attributed to antioxidant properties and modulation of neurotransmitter systems.
Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings:
- Case Study 1 : A patient with advanced melanoma showed a marked reduction in tumor size after treatment with an oxadiazole derivative.
- Case Study 2 : Patients suffering from chronic bacterial infections reported improved outcomes when treated with compounds similar to this compound.
Q & A
Q. What are the standard synthetic routes for preparing 3-[(2,4-dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. A common approach involves refluxing 2,4-dichloro-N′-hydroxy-benzamidine with benzoyl chloride in pyridine at 114°C for 1.5 hours, followed by vacuum concentration and purification via column chromatography (yield: 76%) . Alternative methods include refluxing hydrazide derivatives in DMSO for 18 hours, followed by ice-water quenching and crystallization (yield: 65%) . Optimization strategies:
- Solvent choice : Pyridine or DMSO enhances cyclization efficiency.
- Catalysis : Glacial acetic acid (5 drops) accelerates condensation with aldehydes .
- Purification : Use water-ethanol crystallization or preparative HPLC to improve purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming substituent positions and purity. For example, δ 10.08 (s, 1H) in DMSO-d6 indicates phenolic -OH groups in derivatives .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 9.5° between oxadiazole and 2,4-dichlorophenyl groups), crucial for structure-activity studies .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., m/z 378 [M+H+] for chlorine isotopes) .
Advanced Research Questions
Q. How does the electronic environment of substituents on the oxadiazole ring influence its bioactivity?
- Methodological Answer : Substituents alter electron density and coplanarity, affecting interactions with biological targets. For example:
- Electron-withdrawing groups (Cl) : Enhance anti-cancer activity by increasing electrophilicity .
- Coplanarity : The 5-phenyl ring’s coplanarity with the oxadiazole core (dihedral angle: 2.3°) enhances π-π stacking in enzyme binding pockets, as shown in fluorescence studies .
- Experimental validation : Compare IC50 values of derivatives with varying substituents (e.g., -CF3 vs. -OCH3) in enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell lines (e.g., MCF-7 vs. HeLa), and incubation time .
- Purity verification : Use HPLC to rule out impurities (e.g., unreacted benzaldehyde in condensation products) .
- Meta-analysis : Cross-reference studies using platforms like ChEMBL to identify outliers or assay-specific artifacts .
Q. What computational methods are suitable for predicting the reactivity and binding modes of this compound?
- Methodological Answer :
- DFT calculations : Model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
- Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., enoyl-ACP reductase), focusing on hydrogen bonds with Ser94 and Tyr158 .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
Q. How do base-catalyzed pathways affect the synthesis of derivatives, and what mechanistic insights can be gained?
- Methodological Answer :
- Base selection : Tertiary amines (e.g., TEA) promote second-order kinetics in cyclization, while secondary amines (e.g., PIP) favor tautomerization .
- Mechanistic studies : Use isotopic labeling (e.g., 15N) to track nitrogen migration in triazole formation .
- Kinetic profiling : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps (e.g., imine formation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
